molecular formula C₁₀H₆BrClF₃NO₂ B1144612 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide CAS No. 253668-48-3

2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide

Cat. No.: B1144612
CAS No.: 253668-48-3
M. Wt: 344.51
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Description

2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide is an organic compound with the molecular formula C10H6BrClF3NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide typically involves multiple steps, including halogenation and acylation reactions. One common method involves the bromination of a suitable precursor, followed by the introduction of the trifluoroacetyl group through an acylation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
  • N-(4-Bromo-2-(trifluoromethyl)phenyl)acetamide
  • 2-Bromo-5-chlorobenzotrifluoride

Uniqueness

2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Biological Activity

2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological profiles of this compound, drawing on diverse sources of information.

Synthesis

The synthesis of this compound typically involves the introduction of a bromine atom and a trifluoroacetyl group onto a phenylacetamide backbone. The general synthetic route includes:

  • Formation of the Acetamide Backbone : The reaction of 4-chloro-2-(trifluoroacetyl)aniline with bromoacetyl bromide.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization and characterized using NMR and IR spectroscopy.

Analgesic Activity

Recent studies have highlighted the analgesic properties of acetamide derivatives, including compounds structurally similar to this compound. For instance, a series of N-substituted acetamides were evaluated for their analgesic activity using the Eddy hot plate method in rat models. Compounds exhibiting similar structural features demonstrated significant analgesic effects, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various cytochrome P450 enzymes. Notably, it was found to inhibit CYP1A2 while showing no significant inhibition on CYP3A4 or CYP2D6. This selectivity could imply a favorable metabolic profile, reducing potential drug-drug interactions .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • BBB Permeability : The compound is reported to be permeant across the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) activity.
  • Log P Values : The compound exhibits a Log P value indicative of good lipophilicity, which may enhance its bioavailability.
  • Stability : Preliminary studies suggest moderate stability in liver microsomes, which is essential for maintaining therapeutic levels in vivo .

Case Study 1: Analgesic Efficacy

In a controlled study assessing the analgesic efficacy of various acetamide derivatives, compounds closely related to this compound were administered to rats. The results indicated that these compounds exhibited significant reductions in pain response times compared to control groups treated with standard analgesics like Diclofenac. This suggests that further development of this class of compounds could lead to new analgesic therapies .

Properties

IUPAC Name

2-bromo-N-[4-chloro-2-(2,2,2-trifluoroacetyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClF3NO2/c11-4-8(17)16-7-2-1-5(12)3-6(7)9(18)10(13,14)15/h1-3H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSASPVMRDKJDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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